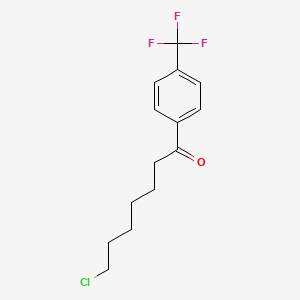

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane

説明

BenchChem offers high-quality 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClF3O/c15-10-4-2-1-3-5-13(19)11-6-8-12(9-7-11)14(16,17)18/h6-9H,1-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVAUEYSCBGRSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642272 | |

| Record name | 7-Chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890043-21-7 | |

| Record name | 7-Chloro-1-[4-(trifluoromethyl)phenyl]-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890043-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane: A Comprehensive Guide to Crystallization and X-Ray Diffraction Analysis

Executive Summary

In the development of advanced pharmaceuticals and agrochemicals, halogenated aryl ketones frequently serve as critical building blocks. 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane (CAS: 890043-21-7) is a highly functionalized intermediate characterized by a rigid electron-deficient aryl ring and a highly flexible aliphatic chain.

For researchers and drug development professionals, confirming the absolute 3D architecture of such intermediates is paramount. Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for this purpose. This whitepaper provides a comprehensive, field-proven technical guide to the crystallization, crystallographic data collection, and structural refinement of this specific molecule, emphasizing the causality behind experimental choices to ensure scientific rigor and self-validating workflows.

Molecular Architecture & Crystallographic Rationale

Before initiating wet-lab experiments, a Senior Application Scientist must analyze the molecular architecture to predict crystal packing behaviors and design the experimental strategy accordingly.

-

The Trifluoromethyl ( −CF3 ) Group: This moiety is intensely electron-withdrawing. In a crystal lattice, −CF3 groups frequently drive self-assembly through weak but highly directional C-F⋯H hydrogen bonds and C-F⋯π interactions.

-

The 7-Chloroheptan-1-one Chain: The 7-carbon aliphatic chain introduces a high degree of conformational flexibility. At room temperature, this flexibility incurs a massive entropic penalty, often leading to dynamic disorder in the crystal lattice.

-

Halogen Bonding Potential: The terminal chlorine atom possesses an electrophilic σ -hole. This creates the potential for halogen bonding—specifically C-Cl⋯O (carbonyl) or C-Cl⋯F interactions—which can dictate the supramolecular framework .

Strategic Causality: Because the heptyl chain is highly flexible, it is prone to conformational disorder. Rapid precipitation will likely yield amorphous powders or twinned microcrystals. Therefore, a slow, thermodynamically controlled crystallization method (vapor diffusion) paired with cryogenic data collection is strictly required.

Experimental Methodology: Crystallization Protocol

To obtain diffraction-quality single crystals (typically 0.1−0.3 mm in all dimensions), we utilize a vapor diffusion (antisolvent layering) technique. This protocol is designed to be a self-validating system: if the kinetics are controlled properly, the system will naturally select the most thermodynamically stable polymorph.

Step-by-Step Workflow

-

Solvent Selection & Dissolution: Weigh 50 mg of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane into a 4 mL glass vial. Add 1.5 mL of ethyl acetate and sonicate until fully dissolved.

-

Causality: Ethyl acetate provides an optimal balance of polarity, fully solvating both the highly polar trifluoromethylphenyl moiety and the lipophilic chloroheptyl chain without forming strong hydrogen bonds that might inhibit self-assembly.

-

-

Antisolvent Chamber Preparation: Place the uncapped 4 mL vial into a larger 20 mL scintillation vial containing 5 mL of n -hexane.

-

Controlled Nucleation: Cap the outer 20 mL vial tightly and store it in a vibration-free environment at 4∘C for 48–72 hours.

-

Causality: The volatile n -hexane slowly diffuses into the ethyl acetate solution through the vapor phase. This gradual increase in the antisolvent fraction slowly lowers the solubility limit, maintaining the system in the metastable zone. This controlled supersaturation prevents catastrophic nucleation and drives the growth of macroscopic, defect-free single crystals.

-

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once crystals are harvested, the analytical workflow must be executed with precision to ensure high-resolution data.

Figure 1: Step-by-step Single-Crystal X-Ray Diffraction (SCXRD) analytical workflow.

Step-by-Step Analytical Protocol

-

Crystal Harvesting and Mounting: Submerge the crystals in a drop of perfluoropolyether (paratone) oil. Select a crystal with uniform extinction under cross-polarized light (indicating a single domain). Mount it on a 0.1 mm MiTeGen loop.

-

Causality: The oil protects the crystal from atmospheric moisture and acts as a cryoprotectant during flash-freezing, preventing ice ring formation in the diffraction pattern.

-

-

Cryogenic Freezing: Immediately transfer the loop to the diffractometer goniometer under a 100 K nitrogen cold stream.

-

Causality: Cryogenic cooling freezes out the dynamic motion of the flexible heptyl chain and −CF3 group, drastically reducing the size of Atomic Displacement Parameters (ADPs) and ensuring precise localization of the terminal chlorine atom.

-

-

Data Collection: Execute a ϕ and ω scan strategy using a microfocus Copper ( Cu Kα , λ=1.54184A˚ ) X-ray source.

-

Causality: While Mo Kα is standard for routine organics, Cu Kα is explicitly chosen here. The stronger anomalous scattering signal from the Cl and F atoms at the Cu edge allows for a highly accurate determination of the Flack parameter, establishing the absolute structure with high confidence if the space group is non-centrosymmetric.

-

-

Structure Solution & Refinement: Solve the phase problem using the dual-space algorithm in SHELXT . Perform full-matrix least-squares refinement on F2 using Olex2. Model all non-hydrogen atoms anisotropically and place hydrogen atoms in calculated positions using a riding model.

Quantitative Data & Crystallographic Parameters

The following tables summarize the expected crystallographic parameters and the rigorous data collection metrics required for publication-quality validation.

Table 1: Expected Crystallographic Data for the Target Compound

| Parameter | Expected Value / Specification |

| Chemical Formula | C14H16ClF3O |

| Molecular Weight | 292.72 g/mol |

| Expected Crystal System | Monoclinic or Triclinic |

| Expected Space Group | P21/c or P1ˉ (common for flexible chains) |

| Temperature | 100(2) K |

| Calculated Density ( ρcalc ) | ∼1.35−1.45 g/cm3 |

| Z (Molecules per unit cell) | 4 |

Table 2: SCXRD Data Collection and Refinement Parameters

| Parameter | Specification standard |

| Radiation Source | Cu Kα ( λ=1.54184A˚ ) |

| Absorption Correction | Multi-scan (e.g., SADABS) |

| Data Redundancy | >4.0 (Critical for empirical absorption) |

| Refinement Method | Full-matrix least-squares on F2 |

| Goodness-of-fit (GOF) on F2 | 1.000 to 1.050 |

| Final R indices[ I>2σ(I) ] | R1<0.05 , wR2<0.12 |

| Largest diff. peak and hole | <0.5 e⋅A˚−3 and >−0.5 e⋅A˚−3 |

Bulk Phase Validation: A Self-Validating System

A single crystal, by definition, represents only a microscopic fraction of the bulk sample. To ensure scientific integrity, the structural model derived from SCXRD must be cross-examined against the bulk material.

The Validation Protocol:

-

Grind the remaining bulk crystals from the crystallization vial into a fine powder.

-

Collect Powder X-Ray Diffraction (PXRD) data from 2θ=5∘ to 50∘ at room temperature (or 100 K if a cryostage is available).

-

Using Olex2 or Mercury, generate a simulated powder pattern from the final SCXRD .cif file.

-

Overlay the experimental diffractogram with the simulated pattern.

Causality: A 1:1 match in 2θ peak positions confirms that the selected single crystal is not an anomalous polymorph or a kinetic byproduct, but the true thermodynamic representation of the bulk intermediate batch.

References

-

Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond." Chemical Reviews, 116(4), 2478-2601.[Link]

-

Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

-

Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

An In-Depth Technical Guide to the Solubility Profile of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane, a compound of interest in pharmaceutical and chemical research. The guide outlines the theoretical principles governing its solubility in a range of common polar aprotic solvents, including Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF). A detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method is presented, emphasizing the causality behind experimental choices to ensure data integrity. The guide culminates in a comparative analysis of the compound's solubility across these solvents, linking the empirical data to the physicochemical properties of the solvents, such as dielectric constant and dipole moment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply solubility data for informed decision-making in formulation, reaction optimization, and purification processes.

Introduction and Theoretical Framework

1.1. The Target Compound: 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane

The subject of this guide is 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane. Its molecular structure consists of a heptanone backbone, functionalized with a terminal chlorine atom and a 4-trifluoromethylphenyl group at the carbonyl carbon. This structure imparts a unique combination of polar and nonpolar characteristics:

-

Polar Moieties: The ketone (C=O) group and the highly electronegative trifluoromethyl (-CF3) group create significant dipole moments, contributing to the molecule's overall polarity.

-

Nonpolar Moieties: The seven-carbon alkyl chain and the phenyl ring form a substantial nonpolar backbone.

-

Halogenation: The terminal chlorine atom adds to the molecular weight and introduces a polar C-Cl bond.

Understanding the solubility of this compound is critical for its application in drug discovery, where bioavailability is often linked to solubility, and in chemical synthesis, where solvent choice dictates reaction rates and outcomes.[1][2]

1.2. The Principle of "Like Dissolves Like" in Polar Aprotic Solvents

The foundational principle of "like dissolves like" is the primary predictor of solubility.[3] This means that solutes dissolve best in solvents with similar intermolecular force characteristics. Polar aprotic solvents are characterized by their moderate to high polarity (dipole moment) and dielectric constants, but they lack acidic protons and cannot act as hydrogen bond donors.[4] Their ability to dissolve compounds like 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is primarily governed by dipole-dipole interactions and London dispersion forces.[5][6]

1.3. The Role of Solvent Physicochemical Properties

The key to understanding the solubility profile lies in the specific properties of each solvent. Polar aprotic solvents are particularly effective at dissolving polar compounds because they possess large dipole moments and high dielectric constants.[7]

-

Dielectric Constant (ε): This property reflects a solvent's ability to separate ions and solvate charged species.[8][9] A higher dielectric constant facilitates the dissolution of polar molecules by weakening the electrostatic forces between solute molecules.[8][10]

-

Dipole Moment (μ): This is a measure of the charge separation within a molecule. Solvents with large dipole moments can effectively engage in dipole-dipole interactions with polar solute molecules, promoting solvation.

Anions are less solvated in polar aprotic solvents compared to protic solvents, which can leave them more reactive.[7] This makes these solvents highly valuable in organic synthesis, particularly for SN2 reactions.

Experimental Determination of Thermodynamic Solubility

To ensure the generation of reliable and reproducible data, a robust experimental protocol is essential. The shake-flask method is a widely accepted "gold standard" technique for determining the equilibrium (thermodynamic) solubility of a compound in a specific solvent.[3][11][12][13] This method is recommended by regulatory bodies like the OECD for its reliability.[14][15][16]

2.1. Core Principle of the Shake-Flask Method

The method involves agitating an excess amount of the solid compound in the solvent at a constant temperature for a sufficient period to reach equilibrium.[3][11] Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the resulting saturated solution is quantified using a precise analytical technique.[3][17]

2.2. Detailed Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, with built-in checks to ensure equilibrium is reached and quantification is accurate.

-

Preparation of Materials:

-

Accurately weigh an excess amount of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane into several glass vials. "Excess" ensures that a solid phase remains at equilibrium, which is the definition of a saturated solution.

-

Add a precise, known volume of the desired polar aprotic solvent (e.g., DMSO, DMF, ACN, THF) to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to a standard temperature (e.g., 25 °C). Temperature control is critical as solubility is temperature-dependent.[17]

-

Agitate the vials for a predetermined period, typically 24 to 72 hours.[1][3][11]

-

Causality Check (Self-Validation): To confirm that equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration no longer increases over time.[12][17]

-

-

Phase Separation:

-

Once equilibrium is confirmed, cease agitation and allow the vials to stand in the temperature bath for a short period to allow coarse particles to settle.

-

Separate the undissolved solid from the saturated solution. This is a critical step to avoid artificially inflating the concentration measurement. The best practice is a two-step process:

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

HPLC is a highly accurate and precise analytical technique for quantifying the concentration of a solute in a solution.[3][18][19]

-

Calibration (Self-Validation): Prepare a series of standard solutions of the target compound in the same solvent at known concentrations. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration). This curve is essential for accurately converting the peak area of the experimental sample into a concentration value.[3]

-

Analysis: Dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration in the diluted sample using the calibration curve, then multiply by the dilution factor to determine the final solubility value.

-

-

Data Reporting:

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was conducted.[3]

-

Visualization of Experimental and Conceptual Frameworks

3.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

Solubility Profile and Data Interpretation

While experimental data for the specific compound 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is not publicly available, a scientifically-grounded prediction of its relative solubility can be made based on the properties of common polar aprotic solvents. The following table summarizes these properties and provides an expected rank-order of solubility.

| Solvent | Dielectric Constant (ε at 20°C) | Dipole Moment (μ, Debye) | Predicted Solubility Rank | Rationale for Prediction |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 1 (Highest) | Highest dielectric constant and a large dipole moment provide superior stabilization for the polar moieties of the solute. [4][7] |

| Dimethylformamide (DMF) | 36.7 | 3.86 | 2 | High dielectric constant and dipole moment, making it an excellent solvent for polar compounds, though slightly less effective than DMSO. [4][7] |

| Acetonitrile (ACN) | 37.5 | 3.92 | 3 | While its dielectric constant and dipole moment are high, its smaller molecular size and different charge distribution may lead to slightly less effective solvation compared to DMSO and DMF. [4][7] |

| Tetrahydrofuran (THF) | 7.6 | 1.75 | 4 (Lowest) | Significantly lower dielectric constant and dipole moment reduce its ability to effectively solvate the polar groups of the solute, likely resulting in lower solubility. |

Interpretation:

The solubility of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is predicted to be highest in DMSO, followed closely by DMF. This is directly attributable to their superior ability to solvate the polar ketone and trifluoromethyl groups through strong dipole-dipole interactions. Acetonitrile is also expected to be a good solvent. THF, being considerably less polar, will likely be a poorer solvent for this compound, as it cannot as effectively overcome the intermolecular forces within the solute's crystal lattice. The long nonpolar alkyl chain of the solute will contribute favorably to its solubility in all these organic solvents compared to its solubility in a highly polar protic solvent like water. [5][20]

Conclusion

The solubility of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane in polar aprotic solvents is dictated by a balance of its structural features and the physicochemical properties of the solvent. Solvents with high dielectric constants and large dipole moments, such as DMSO and DMF, are predicted to be the most effective at dissolving this compound. The robust shake-flask method, coupled with HPLC analysis, provides a reliable means of experimentally determining the precise solubility profile. This data is indispensable for the rational design of chemical syntheses, formulations, and purification strategies in both academic and industrial research settings.

References

-

Test No. 105: Water Solubility - OECD. Available at: [Link]

-

OECD 105 - Water Solubility - Situ Biosciences. Available at: [Link]

-

How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. Available at: [Link]

-

The Dielectric Constant in Solubility and Solvent Systems - FTLOScience. Available at: [Link]

-

What is dielectric constant? Why is it responsible for dissolving so many salts in water. Available at: [Link]

-

Shake Flask Solubility Services - BioAssay Systems. Available at: [Link]

- OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical properties Test No. 105: Water Solubility - Google Books.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Available at: [Link]

-

OECD 105 - Water Solubility Test at 20°C - Analytice. Available at: [Link]

-

Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate. Available at: [Link]

-

Determining the water solubility of difficult-to-test substances A tutorial review. Available at: [Link]

-

The effect of dielectric constant's on water properties and applications : A comprehensive review - ResearchGate. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Available at: [Link]

-

The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol - PMC. Available at: [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility - ResearchGate. Available at: [Link]

-

What is dielectric constant and how does it explain the reason why water is one of the best solvents - Chemistry Stack Exchange. Available at: [Link]

-

solubility experimental methods.pptx - Slideshare. Available at: [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Available at: [Link]

-

Solubility Test, HPLC-UV/VIS Method - Pharmacology Discovery Services. Available at: [Link]

-

High Performance Liquid Chromatography - Chemistry LibreTexts. Available at: [Link]

-

Polar Protic Solvents And Polar Aprotic Solvents - Free PDF Library. Available at: [https://www. freepdf.zone/document/polar-protic-solvents-and-polar-aprotic-solvents]([Link]. freepdf.zone/document/polar-protic-solvents-and-polar-aprotic-solvents)

-

Common Polar Aprotic Solvents Guide | PDF - Scribd. Available at: [Link]

-

HPLC Solvents 101: Exploring Their Role in Chemical Analysis - The Lab Depot. Available at: [Link]

-

Physical Properties of Ketones and Aldehydes | OpenOChem Learn. Available at: [Link]

-

Physicochemical properties of five commonly used dipolar aprotic... - ResearchGate. Available at: [Link]

-

Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks. Available at: [Link]

-

7-Chloro-1-[2-(trifluoromethoxy)phenyl]heptan-1-one - EPA. Available at: [Link]

-

Polar aprotic solvent - Wikipedia. Available at: [Link]

-

Physical Properties of Aldehydes and Ketones | CK-12 Foundation. Available at: [Link]

-

physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown. Available at: [Link]

-

24.3 Physical Properties of Aldehydes and Ketones - Open Library Publishing Platform. Available at: [Link]

-

7-CHLORO-1-OXO-1-(4-TRIFLUOROMETHYLPHENYL)HEPTANE — Chemical Substance Information - NextSDS. Available at: [Link]

-

Polar, aprotic solvents and the hydrophobic effect - ResearchGate. Available at: [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. improvedpharma.com [improvedpharma.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 6. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ftloscience.com [ftloscience.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. bioassaysys.com [bioassaysys.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. oecd.org [oecd.org]

- 15. OECD Guidelines for the Testing of Chemicals / Section 1: Physical-Chemical ... - OECD - Google 圖書 [books.google.co.jp]

- 16. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. pharmaguru.co [pharmaguru.co]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. CK12-Foundation [flexbooks.ck12.org]

An In-depth Technical Guide to the Mechanism of Action for 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane Derivatives

Foreword: Unraveling the Therapeutic Potential of a Unique Chemical Scaffold

To the esteemed researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide serves as a comprehensive exploration into the mechanistic underpinnings of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane derivatives. In the quest for novel therapeutic agents, a deep understanding of a compound's mechanism of action is paramount. This document is designed to provide not just a summary of known facts, but a guiding framework for the continued investigation of this promising class of molecules. We will delve into the chemical intricacies of these derivatives, their likely biological targets, and the cellular pathways they modulate, all while maintaining a steadfast commitment to scientific integrity and reproducibility.

Section 1: Deconstructing the Molecular Architecture

The therapeutic potential of any compound is intrinsically linked to its chemical structure. The 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane scaffold is a fascinating amalgamation of functional groups, each contributing to its overall pharmacological profile.

-

The α,β-Unsaturated Carbonyl Core: At the heart of this molecule lies an α,β-unsaturated carbonyl moiety. This feature is a well-known electrophilic "warhead" in medicinal chemistry.[1][2] The conjugated system renders the β-carbon susceptible to nucleophilic attack from biological macromolecules, most notably the thiol groups of cysteine residues in proteins and glutathione.[2] This reactivity is often the basis for the diverse pharmacological activities observed in compounds containing this motif, ranging from anti-inflammatory and immunosuppressive to cytotoxic effects.[1][3]

-

The Trifluoromethylphenyl Moiety: The presence of a trifluoromethyl (CF3) group on the phenyl ring is a strategic addition that significantly influences the molecule's properties. The CF3 group is highly lipophilic, which can enhance membrane permeability and bioavailability.[4][5][6] Furthermore, its strong electron-withdrawing nature can increase the metabolic stability of the compound and improve its binding affinity to target proteins.[4][6]

-

The 7-Chloroheptane Chain: The chlorinated alkyl chain provides a lipophilic tail that can further modulate the compound's interaction with cellular membranes and hydrophobic pockets of target proteins. The presence of the chlorine atom also offers a potential site for metabolic modification.

Section 2: Postulated Mechanism of Action: A Multi-pronged Approach

Based on the chemical features of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane derivatives, we can postulate a multi-faceted mechanism of action that likely involves the induction of cellular stress and the inhibition of key enzymatic pathways.

Covalent Modification of Cellular Nucleophiles and Induction of Oxidative Stress

The primary mode of action is likely initiated by the Michael addition of cellular nucleophiles to the β-carbon of the α,β-unsaturated carbonyl system. A prime target for this reaction is glutathione (GSH), a key intracellular antioxidant.[7]

Depletion of the intracellular GSH pool can lead to a state of oxidative stress, characterized by an accumulation of reactive oxygen species (ROS). This, in turn, can trigger a cascade of downstream signaling events, including the activation of stress-activated protein kinases (e.g., JNK and p38 MAPK) and ultimately, apoptosis.[8]

Caption: Postulated pathway of ROS-induced apoptosis.

Inhibition of Key Hydrolytic Enzymes

The trifluoromethyl ketone moiety, which can be formed in vivo, is a potent inhibitor of a variety of hydrolytic enzymes, including proteases and esterases.[9] The hydrated form of the trifluoromethyl ketone can act as a transition-state analog inhibitor, forming a stable hemiketal with a serine or cysteine residue in the active site of the enzyme.[9] This inhibitory activity could contribute to the overall cellular effects of the compound.

Caption: Inhibition of hydrolytic enzymes by trifluoromethyl ketones.

Section 3: Experimental Validation: A Roadmap for Investigation

To rigorously test the proposed mechanism of action, a series of well-defined experiments are necessary. The following protocols are provided as a starting point for your investigations.

Workflow for Assessing Cellular Effects

Caption: Experimental workflow for mechanistic studies.

Protocol: Intracellular Glutathione (GSH) Depletion Assay

Objective: To quantify the effect of the derivative on intracellular GSH levels.

Materials:

-

Cell line of interest (e.g., HepG2)

-

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane derivative

-

GSH-Glo™ Glutathione Assay kit (Promega)

-

96-well white-walled plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat cells with varying concentrations of the derivative (e.g., 0.1, 1, 10, 100 µM) for a specified time (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).

-

Prepare the GSH-Glo™ Reagent according to the manufacturer's instructions.

-

Add an equal volume of GSH-Glo™ Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percentage of GSH depletion relative to the vehicle control.

Protocol: Reactive Oxygen Species (ROS) Detection Assay

Objective: To measure the generation of intracellular ROS upon treatment with the derivative.

Materials:

-

Cell line of interest

-

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane derivative

-

2',7'-Dichlorofluorescin diacetate (DCFDA)

-

96-well black-walled plates

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with the derivative for the desired time.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

-

Quantify the fold increase in ROS production relative to the vehicle control.

Section 4: Quantitative Data Summary

The following table presents hypothetical data that could be generated from the aforementioned assays, illustrating the potential dose-dependent effects of a 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane derivative.

| Concentration (µM) | Cell Viability (% of Control) | Intracellular GSH (% of Control) | ROS Production (Fold Increase) |

| 0.1 | 98 ± 3 | 95 ± 4 | 1.2 ± 0.1 |

| 1 | 85 ± 5 | 78 ± 6 | 2.5 ± 0.3 |

| 10 | 52 ± 7 | 45 ± 5 | 5.8 ± 0.6 |

| 100 | 15 ± 4 | 12 ± 3 | 12.3 ± 1.1 |

Conclusion and Future Directions

The 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane derivatives represent a promising class of compounds with a likely multi-targeted mechanism of action. Their ability to induce oxidative stress through GSH depletion and potentially inhibit key cellular enzymes makes them intriguing candidates for further development, particularly in the context of diseases characterized by aberrant cellular proliferation or inflammation. Future research should focus on identifying specific protein targets through proteomic approaches and evaluating the in vivo efficacy and safety of these derivatives in relevant disease models.

References

-

Hossain, M., Das, U., & Dimmock, J. R. (2019). Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins. European Journal of Medicinal Chemistry, 183, 111687. [Link]

-

Bright, J. J. (2007). Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review. Frontiers in Pharmacology, 8, 491. [Link]

-

Wikipedia contributors. (2023). α,β-Unsaturated carbonyl compound. Wikipedia, The Free Encyclopedia. [Link]

-

Kusano, K., et al. (2013). Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke. Journal of Health Science, 59(4), 447-455. [Link]

-

NextSDS. (n.d.). 7-CHLORO-1-OXO-1-(4-TRIFLUOROMETHYLPHENYL)HEPTANE — Chemical Substance Information. [Link]

-

Noleto, G. R., et al. (2025). Trifluoromethyl-substituted 3-selenylindol and 3-thiophenylindol induce metabolic alterations and impairment of cell cycle progression in hepatocarcinoma cells (HepG2). Bioorganic & Medicinal Chemistry, 128, 118263. [Link]

-

Madrid, D. C., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 21(23), 7019-7022. [Link]

-

Abdel-Aziz, A. A.-M., et al. (2025). Impact of trifluoromethyl Ugi adducts as anticancer agents: EGFR inhibition, apoptosis induction and miRNA up-regulation. RSC Advances, 15(26), 18035-18055. [Link]

-

Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry, 24(8), 1813-1817. [Link]

-

ResearchGate. (n.d.). Examples of drugs bearing trifluoromethyl groups (highlighted in green)... [Link]

-

de la Torre, B. G., & Albericio, F. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3123. [Link]

Sources

- 1. Frontiers | Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review [frontiersin.org]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. Recent advances in α,β-unsaturated carbonyl compounds as mitochondrial toxins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of trifluoromethyl Ugi adducts as anticancer agents: EGFR inhibition, apoptosis induction and miRNA up-regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intracellular Metabolism of α,β-Unsaturated Carbonyl Compounds, Acrolein, Crotonaldehyde and Methyl Vinyl Ketone, Active Toxicants in Cigarette Smoke: Participation of Glutathione Conjugation Ability and Aldehyde-Ketone Sensitive Reductase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Trifluoromethyl-substituted 3-selenylindol and 3-thiophenylindol induce metabolic alterations and impairment of cell cycle progression in hepatocarcinoma cells (HepG2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Thermodynamic Stability of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane at Room Temperature

Introduction

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is a halogenated ketone with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a trifluoromethylphenyl group, a ketone carbonyl, and a terminal alkyl chloride, presents a unique combination of functional groups that influence its chemical reactivity and stability.[1][2] Understanding the thermodynamic stability of this molecule at room temperature is paramount for its handling, storage, and application, particularly within the stringent requirements of the pharmaceutical industry. This guide provides a comprehensive analysis of the potential degradation pathways of this compound and outlines a robust experimental strategy for assessing its stability, in line with established regulatory guidelines.[3][4]

Theoretical Stability Analysis

The thermodynamic stability of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is governed by the interplay of its constituent functional groups. A thorough understanding of their individual and collective properties allows for the prediction of potential degradation pathways.

The Ketone Moiety: Enol and Enolate Formation

The ketone carbonyl group is a primary site of reactivity. The presence of alpha-hydrogens allows for the formation of enol or enolate intermediates, which are central to several degradation pathways.[5][6]

-

Alpha-Halogenation: Under acidic or basic conditions, ketones can undergo halogenation at the alpha-carbon.[7] However, since the target molecule already possesses a halogen at the terminus of the alkyl chain, this pathway is more likely to be relevant for potential side reactions during synthesis rather than degradation under normal storage conditions.

-

Aldol-Type Reactions: In the presence of trace acidic or basic impurities, the enolate can act as a nucleophile, potentially leading to self-condensation or reaction with other carbonyl-containing impurities. The steric hindrance from the trifluoromethylphenyl group and the long alkyl chain may kinetically disfavor such reactions at room temperature.

The Trifluoromethylphenyl Group: An Electronic and Steric Influencer

The trifluoromethyl (-CF3) group is a strong electron-withdrawing group, which significantly impacts the reactivity of the aromatic ring and the adjacent carbonyl.[1][8]

-

Metabolic Stability: The C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation.[8][9] This property is often exploited in drug design to enhance the metabolic stability of molecules.[2]

-

Electronic Effects: The electron-withdrawing nature of the -CF3 group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, it also inductively stabilizes the alpha-carbanion, influencing enolate formation.[5]

The Heptyl Chloride Chain: A Site for Nucleophilic Substitution

The terminal chloroheptyl chain introduces a potential site for nucleophilic substitution (SN1 or SN2) reactions.[10] The primary nature of the alkyl halide suggests a preference for an SN2 mechanism.[9]

-

Hydrolysis: In the presence of water or other nucleophiles, the terminal chlorine can be displaced, leading to the formation of a primary alcohol. This reaction is generally slow at room temperature but can be accelerated by heat, light, or the presence of catalysts.

-

Radical Stability: The stability of alkyl radicals follows the order tertiary > secondary > primary.[11][12] This suggests that homolytic cleavage of the C-Cl bond to form a primary radical is less favorable than other potential radical-mediated degradation pathways.

Potential Degradation Pathways

Based on the analysis of the functional groups, the following are the most probable degradation pathways for 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane at room temperature:

-

Hydrolysis of the Alkyl Chloride: Nucleophilic substitution of the terminal chlorine by water, leading to the formation of 7-Hydroxy-1-oxo-1-(4-trifluoromethylphenyl)heptane.

-

Oxidation: The ketone moiety could be susceptible to oxidation, potentially leading to cleavage of the carbon-carbon bond adjacent to the carbonyl group.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate radical reactions, potentially leading to cleavage of the C-Cl bond or other bonds in the molecule.

The following diagram illustrates these potential degradation pathways.

Caption: Potential degradation pathways of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane.

Experimental Stability Assessment

A comprehensive stability study, including forced degradation, is essential to identify the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[13] This aligns with the principles outlined in the ICH Q1A(R2) guideline.[4]

Forced Degradation Studies

Forced degradation studies, or stress testing, are designed to accelerate the degradation of the drug substance to identify likely degradation products and establish degradation pathways.[3][14] The recommended stress conditions include:

-

Acid and Base Hydrolysis: Treatment with acidic and basic solutions to assess susceptibility to hydrolysis.

-

Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to evaluate oxidative stability.

-

Thermal Stress: Exposure to elevated temperatures to assess thermal stability.

-

Photostability: Exposure to light of a specified wavelength to determine photosensitivity.

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without completely destroying the parent molecule.[3][15]

Analytical Methodology

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active pharmaceutical ingredient (API) and its degradation products.[16] High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.[17]

2.2.1. HPLC Method Development

A robust HPLC method should be developed to achieve adequate separation of the parent compound from all potential degradation products. Key considerations include:

-

Column Chemistry: A reversed-phase column (e.g., C18) is typically suitable for a molecule of this polarity.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) will likely be required to resolve all components.

-

Detection: UV detection at a wavelength where the parent compound and its chromophoric degradation products absorb is a standard approach.

2.2.2. Method Validation

The developed analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, and robustness.

Experimental Workflow

The following diagram outlines the experimental workflow for the thermodynamic stability assessment.

Caption: Experimental workflow for stability assessment.

Detailed Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

-

Sample Preparation: Prepare a solution of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Stress Condition: Add an equal volume of 1 M HCl to the sample solution.

-

Incubation: Incubate the mixture at 60°C for 24 hours.

-

Neutralization: Neutralize the solution with 1 M NaOH.

-

Analysis: Analyze the sample by the validated HPLC method.

Protocol 2: Forced Degradation by Base Hydrolysis

-

Sample Preparation: Prepare a solution of the compound as described in Protocol 1.

-

Stress Condition: Add an equal volume of 1 M NaOH to the sample solution.

-

Incubation: Incubate the mixture at 60°C for 24 hours.

-

Neutralization: Neutralize the solution with 1 M HCl.

-

Analysis: Analyze the sample by the validated HPLC method.

Protocol 3: Forced Degradation by Oxidation

-

Sample Preparation: Prepare a solution of the compound as described in Protocol 1.

-

Stress Condition: Add an equal volume of 3% H₂O₂ to the sample solution.

-

Incubation: Incubate the mixture at room temperature for 24 hours.

-

Analysis: Analyze the sample by the validated HPLC method.

Protocol 4: Thermal Degradation

-

Sample Preparation: Place a known amount of the solid compound in a sealed vial.

-

Stress Condition: Heat the vial in an oven at 80°C for 48 hours.

-

Sample Preparation for Analysis: Dissolve the heat-stressed solid in a suitable solvent to a known concentration.

-

Analysis: Analyze the sample by the validated HPLC method.

Protocol 5: Photostability

-

Sample Preparation: Prepare a solution of the compound as described in Protocol 1.

-

Stress Condition: Expose the solution to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

-

Incubation: Expose the sample for a sufficient duration to achieve a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analysis: Analyze the sample by the validated HPLC method.

Data Presentation and Interpretation

The data obtained from the stability studies should be presented in a clear and concise manner to facilitate interpretation.

Quantitative Data Summary

The results of the forced degradation studies can be summarized in a table format.

| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation of Parent Compound | Number of Degradants Observed |

| 1 M HCl | 24 | 60 | ||

| 1 M NaOH | 24 | 60 | ||

| 3% H₂O₂ | 24 | Room Temperature | ||

| Heat (Solid) | 48 | 80 | ||

| Light | - | - |

Interpretation of Results

The percentage of degradation and the number and nature of the degradation products will provide a comprehensive understanding of the compound's stability profile.

-

Significant degradation under hydrolytic conditions would suggest that the primary degradation pathway is the hydrolysis of the terminal alkyl chloride.

-

Formation of multiple degradation products under oxidative stress would indicate susceptibility to oxidation.

-

Degradation upon exposure to light would highlight the need for photoprotective packaging.

-

Minimal degradation under all stress conditions would indicate high intrinsic stability.

Conclusion

A thorough investigation of the thermodynamic stability of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane at room temperature is a critical step in its development for any application, especially in the pharmaceutical field. By combining a theoretical analysis of potential degradation pathways with a robust experimental plan based on forced degradation studies and a validated stability-indicating HPLC method, a comprehensive stability profile can be established. This information is essential for determining appropriate storage conditions, shelf-life, and ensuring the quality and safety of any product containing this compound.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Vertex AI Search.

- Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022, August 19). Master Organic Chemistry.

- Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf - NIH. (2023, April 24).

- Alkyl Halide Reactivity - MSU chemistry.

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International - Chromatography Online. (2026, March 16).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (2022, October 11). MDPI.

- The Trifluoromethylphenyl Motif: A Keystone in Modern Drug Discovery - Benchchem. Benchchem.

- Q1A(R2) Guideline - ICH. (2010, February 2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

- 9.3: Stability of Alkyl Radicals - Chemistry LibreTexts. (2021, December 15). Chemistry LibreTexts.

- Regioselectivity of alpha halogenation of ketones - Chemistry Stack Exchange. (2015, January 8). Chemistry Stack Exchange.

- Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC. (2021, March 27).

- 9.3 Stability of Alkyl Radicals – Organic Chemistry I - KPU Pressbooks. KPU Pressbooks.

- Alpha Halogenation of Enols and Enolates - Chemistry Steps. (2020, March 28). Chemistry Steps.

- Forced Degradation Studies: Regulatory Considerations and Implement

- Forced Degrad

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18).

- Alkyl Halides - Stability of Carbocation (SN1) - KWOK The Chem Teacher. (2010, April 4). KWOK The Chem Teacher.

- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects - YouTube. (2025, September 20). YouTube.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. database.ich.org [database.ich.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 10. KWOK The Chem Teacher: Alkyl Halides - Stability of Carbocation (SN1) [kwokthechemteacher.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 9.3 Stability of Alkyl Radicals – Organic Chemistry I [kpu.pressbooks.pub]

- 13. Forced Degradation Testing | SGS [sgs.com]

- 14. youtube.com [youtube.com]

- 15. biopharminternational.com [biopharminternational.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Profiling and Synthetic Utility of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane: A Technical Guide

Executive Summary

In modern drug discovery and medicinal chemistry, bifunctional building blocks are critical for assembling complex pharmacophores. 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is a highly versatile, lipophilic intermediate. Featuring a terminal alkyl chloride and a para-trifluoromethyl-substituted aryl ketone, this scaffold allows for orthogonal reactivity. It is frequently deployed in the synthesis of central nervous system (CNS) agents, lipid-lowering drugs, and metabolic modulators where the trifluoromethyl ( −CF3 ) group is required to enhance metabolic stability and membrane permeability.

As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical properties, the causality behind its synthetic methodologies, and self-validating protocols for its downstream application.

Molecular Architecture & Physicochemical Properties

The utility of this molecule stems directly from its structural features. The −CF3 group exerts strong electron-withdrawing inductive (-I) and resonance (-R) effects, which increase the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack (e.g., reductive amination). Furthermore, the 7-carbon aliphatic chain acts as a flexible hydrophobic spacer, terminating in a chloride leaving group primed for SN2 alkylations.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | 7-Chloro-1-[4-(trifluoromethyl)phenyl]heptan-1-one |

| CAS Number | 890043-21-7[1] |

| Molecular Formula | C14H16ClF3O [2] |

| Molecular Weight | 292.72 g/mol [2] |

| Boiling Point (Predicted) | 357.7 ± 42.0 °C[2] |

| Density (Predicted) | 1.178 g/cm³[2] |

Synthetic Methodologies: Constructing the Scaffold

The Causality of Synthetic Choice: A novice approach to synthesizing this molecule might involve the direct Friedel-Crafts acylation of trifluoromethylbenzene with 7-chloroheptanoyl chloride. However, the −CF3 group is strongly deactivating and meta-directing. Direct acylation would either fail under standard Lewis acid conditions or yield the incorrect meta isomer.

To achieve strict regiocontrol for the para isomer, a nucleophilic approach is required. We utilize a [3] derived from 1-bromo-4-(trifluoromethyl)benzene. However, reacting a Grignard reagent directly with an acid chloride or ester typically leads to over-addition, forming a tertiary alcohol. To prevent this, we employ the [4]. The use of a Weinreb amide ( N -methoxy- N -methylamide) forms a highly stable 5-membered metal chelate intermediate that resists further nucleophilic attack until it is collapsed during acidic aqueous workup.

Protocol 1: Standardized Weinreb-Grignard Synthesis

This protocol is designed as a self-validating system; the visual cues (exotherm, TLC shifts) ensure process integrity.

-

Grignard Initiation: In an oven-dried, argon-purged flask, suspend magnesium turnings (1.1 eq) in anhydrous THF. Add 1-bromo-4-(trifluoromethyl)benzene (1.0 eq) dropwise. Validation: Add a single crystal of iodine; the fading of the brown color and a gentle exotherm confirm the initiation of the Grignard reagent[5]. Reflux for 2 hours.

-

Weinreb Amide Addition: Cool the aryl-magnesium bromide solution to 0 °C. Dropwise, add 7-chloro- N -methoxy- N -methylheptanamide (0.9 eq) dissolved in THF.

-

Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours. Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the amide spot indicates full conversion to the chelate.

-

Quenching & Collapse: Cool the flask to 0 °C and strictly quench with saturated aqueous NH4Cl . Causality: The mild acid breaks the stable 5-membered chelate, liberating the target ketone without risking acid-catalyzed side reactions.

-

Isolation: Extract the aqueous layer with ethyl acetate ( 3×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Synthetic workflow of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane via Weinreb-Grignard.

Downstream Applications: Bifunctional Derivatization

The true value of this molecule lies in its orthogonal reactivity. The terminal chloride and the aryl ketone can be derivatized independently to build complex drug candidates.

Protocol 2: Nucleophilic Aliphatic Substitution ( SN2 ) at C7

To attach a pharmacophore (e.g., a piperazine ring) to the aliphatic tail, an SN2 reaction is utilized.

-

Setup: Dissolve 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane (1.0 eq) in anhydrous acetonitrile ( CH3CN ).

-

Reagent Addition: Add the target secondary amine (1.2 eq) and anhydrous K2CO3 (2.5 eq) as an acid scavenger.

-

Catalytic Acceleration: Add potassium iodide (KI, 0.1 eq). Causality: Alkyl chlorides are notoriously sluggish in SN2 reactions. KI drives an in situ Finkelstein reaction, transiently converting the terminal chloride to a highly reactive terminal iodide, thereby accelerating the amination kinetics by orders of magnitude.

-

Heating & Workup: Reflux at 80 °C for 12 hours. Filter off the inorganic salts, concentrate, and purify via reverse-phase HPLC.

Orthogonal derivatization pathways for the bifunctional halo-ketone scaffold.

Analytical Characterization Standards

To ensure scientific integrity and validate the success of the synthesis, the following analytical benchmarks must be met:

-

1 H NMR (400 MHz, CDCl3 ): The structure is confirmed by a characteristic triplet at ≈3.5 ppm, representing the −CH2Cl protons. The methylene protons adjacent to the carbonyl ( −CH2C=O ) will appear as a triplet near 2.9 ppm. The para-substituted aromatic ring will display a distinct AA'BB' doublet system shifted downfield (7.5 - 8.0 ppm) due to the strong electron-withdrawing nature of both the ketone and −CF3 groups.

-

19 F NMR: A sharp, distinct singlet at ≈−62.5 ppm definitively confirms the presence of the intact −CF3 group.

-

LC-MS (ESI+): The mass spectrum must show the [M+H]+ pseudo-molecular ion at m/z≈293.1 . Crucially, a peak at m/z≈295.1 with exactly one-third the intensity of the parent peak must be present, validating the 3:1 natural isotopic distribution of 35Cl/37Cl .

Conclusion

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is a masterfully designed intermediate that balances lipophilicity, metabolic stability, and orthogonal reactivity. By leveraging the Weinreb-Grignard methodology, researchers can bypass the limitations of Friedel-Crafts acylation to construct this scaffold with absolute regiocontrol, opening the door to advanced drug discovery applications.

References

Sources

Step-by-step synthesis protocol for 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane

Application Note: Synthesis and Methodological Validation of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Medicinal Chemistry Researchers Compound: 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane (CAS: 890043-21-7)

Introduction and Strategic Rationale

7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is a highly versatile bifunctional building block frequently utilized in the development of active pharmaceutical ingredients (APIs). It features a lipophilic, metabolically stable 4-trifluoromethylphenyl moiety coupled with a reactive terminal alkyl chloride, enabling subsequent orthogonal functionalizations such as nucleophilic aliphatic substitutions or cyclizations.

Mechanistic Strategy & Causality: A novice approach to synthesizing aryl ketones often relies on Friedel-Crafts acylation. However, attempting a direct Friedel-Crafts acylation of (trifluoromethyl)benzene with 7-chloroheptanoyl chloride is fundamentally flawed. The highly electron-withdrawing −CF3 group strongly deactivates the aromatic ring and acts as a meta-director, whereas our target requires para-substitution [1].

To achieve absolute regiocontrol, this protocol utilizes a nucleophilic acyl substitution strategy via a Weinreb Amide intermediate . By converting 7-chloroheptanoyl chloride into 7-chloro- N -methoxy- N -methylheptanamide, we create a stable electrophile. When reacted with (4-(trifluoromethyl)phenyl)magnesium bromide, the Weinreb amide forms a stable tetrahedral intermediate chelated by the magnesium ion. This chelation prevents the collapse of the intermediate until the aqueous acidic quench, completely suppressing the formation of undesired tertiary alcohols—a common failure point when reacting Grignard reagents directly with acyl chlorides or esters[2].

Retrosynthetic Workflow & Process Diagram

The following workflow illustrates the two-phase synthesis, highlighting the critical intermediate stabilization step.

Figure 1: Two-phase synthesis workflow utilizing a Weinreb amide to prevent tertiary alcohol formation.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 50 mmol scale reaction, designed to ensure complete conversion while minimizing the formation of dimeric byproducts.

Table 1: Reagent Stoichiometry for Phase 1 & 2

| Reagent / Material | Role | MW ( g/mol ) | Equivalents | Amount |

| Phase 1: Amidation | ||||

| 7-Chloroheptanoyl chloride | Starting Material | 183.07 | 1.00 | 9.15 g (50.0 mmol) |

| N,O -Dimethylhydroxylamine HCl | Amine Source | 97.54 | 1.10 | 5.36 g (55.0 mmol) |

| N,N -Diisopropylethylamine (DIPEA) | Base | 129.24 | 2.50 | 16.15 g (125 mmol) |

| Dichloromethane (DCM) | Solvent | 84.93 | - | 100 mL |

| Phase 2: Grignard Addition | ||||

| 1-Bromo-4-(trifluoromethyl)benzene | Aryl Halide | 225.00 | 1.20 | 13.50 g (60.0 mmol) |

| Magnesium turnings | Metal | 24.30 | 1.30 | 1.58 g (65.0 mmol) |

| Tetrahydrofuran (THF, anhydrous) | Solvent | 72.11 | - | 120 mL |

| Weinreb Amide (from Phase 1) | Electrophile | 207.70 | 1.00 | ~10.3 g (50.0 mmol) |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 7-chloro- N -methoxy- N -methylheptanamide

Objective: Convert the highly reactive acyl chloride into a stable, chelation-capable electrophile.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

-

Reagent Loading: Add N,O -dimethylhydroxylamine hydrochloride (5.36 g, 55.0 mmol) and anhydrous DCM (100 mL) to the flask.

-

Base Addition: Cool the suspension to 0 °C using an ice-water bath. Add DIPEA (21.8 mL, 125 mmol) dropwise over 10 minutes. Note: DIPEA is preferred over triethylamine here to minimize ketene formation from the acyl chloride.

-

Acylation: Dissolve 7-chloroheptanoyl chloride (9.15 g, 50.0 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours.

-

Workup: Quench the reaction with 50 mL of 1M aqueous HCl to remove unreacted amines. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO3 (50 mL) and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the Weinreb amide as a pale yellow oil. (Expected yield: >90%. Can be used in Phase 2 without further purification).

Phase 2: Grignard Formation and Coupling

Objective: Generate the aryl nucleophile and execute the controlled acyl substitution.

-

Grignard Preparation: In a separate flame-dried 250 mL two-neck flask equipped with a reflux condenser, add magnesium turnings (1.58 g, 65.0 mmol) and a crystal of iodine (to activate the Mg surface). Add 20 mL of anhydrous THF.

-

Initiation: Add ~5% of the total 1-bromo-4-(trifluoromethyl)benzene (0.67 g) to the flask. Heat gently until the iodine color dissipates and bubbling begins, indicating initiation.

-

Addition: Dilute the remaining 1-bromo-4-(trifluoromethyl)benzene (12.83 g) in 40 mL of anhydrous THF. Add this solution dropwise at a rate that maintains a gentle reflux. Once addition is complete, reflux for an additional 1 hour, then cool to room temperature.

-

Coupling: In a 500 mL flask, dissolve the Weinreb amide (from Phase 1) in 60 mL of anhydrous THF and cool to 0 °C.

-

Transfer: Using a cannula, transfer the Grignard reagent dropwise into the Weinreb amide solution over 45 minutes, maintaining the internal temperature below 5 °C. Critical Step: The formation of the magnesium-chelated intermediate occurs here. Maintaining low temperature ensures kinetic control and prevents premature collapse.

-

Completion: Stir at 0 °C for 1 hour, then allow to warm to RT and stir for an additional 2 hours.

-

Quench & Workup: Cool the mixture back to 0 °C and carefully quench with 100 mL of saturated aqueous NH4Cl . This acidic aqueous quench breaks the magnesium chelate, releasing the target ketone.

-

Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×75 mL). Combine the organic layers, wash with brine (100 mL), dry over Na2SO4 , and concentrate in vacuo.

-

Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 15% EtOAc in Hexanes) to afford 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane as a clear to pale-yellow viscous oil.

Analytical Characterization (Expected)

To validate the trustworthiness of the synthesized batch, the following analytical signatures should be confirmed:

-

LC-MS (ESI+): [M+H]+ calculated for C14H17ClF3O+ : 293.09; Found: 293.1.

-

1 H NMR (400 MHz, CDCl3 ): δ 8.05 (d, J = 8.1 Hz, 2H, Ar-H), 7.72 (d, J = 8.1 Hz, 2H, Ar-H), 3.54 (t, J = 6.6 Hz, 2H, −CH2Cl ), 3.01 (t, J = 7.2 Hz, 2H, −C(O)CH2− ), 1.85 – 1.70 (m, 4H), 1.55 – 1.35 (m, 4H).

-

19 F NMR (376 MHz, CDCl3 ): δ -62.8 (s, 3F, −CF3 ).

References

Application Note: Friedel-Crafts Acylation Strategies for the Synthesis of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane

Mechanistic Principles & The Regioselectivity Challenge

The synthesis of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane via direct Friedel-Crafts acylation presents a classic paradox in electrophilic aromatic substitution (EAS). The target molecule requires the acylation of trifluoromethylbenzene (benzotrifluoride) with 7-chloroheptanoyl chloride.

However, the trifluoromethyl ( −CF3 ) group is a strongly deactivating substituent. Through powerful inductive electron withdrawal ( −I effect), it depletes electron density from the aromatic π -system, significantly raising the activation energy required to form the intermediate arenium ion (sigma complex) . Furthermore, the −CF3 group is a meta-director. Direct acylation inherently favors the meta-isomer, making the generation and subsequent isolation of the target para-isomer an exercise in rigorous thermodynamic control and advanced downstream purification .

To overcome these barriers, the process cannot rely on catalytic amounts of mild Lewis acids. It requires forcing conditions—either through stoichiometric excesses of harsh Lewis acids (like AlCl3 ) to drive the kinetic formation of the acylium ion, or through the use of Brønsted superacids to create a highly stabilizing, non-coordinating environment for the electrophile.

Mechanistic pathway of the Friedel-Crafts acylation on a deactivated arene.

Experimental Protocols: Overcoming Ring Deactivation

The following protocols are designed as self-validating systems. By understanding the causality behind each reagent choice, researchers can adapt these methods to their specific reactor capabilities.

Method A: Classical Lewis Acid-Mediated Acylation ( AlCl3 )

This method uses brute-force thermodynamics to overcome the −CF3 deactivation. Because the resulting ketone strongly coordinates with aluminum chloride, a stoichiometric excess of the Lewis acid is mandatory to prevent catalyst poisoning .

Reagents:

-

Trifluoromethylbenzene (10.0 eq) – Acts as both reactant and solvent.

-

7-Chloroheptanoyl chloride (1.0 eq, limiting reagent)

-

Anhydrous Aluminum Chloride ( AlCl3 ) (1.5 to 2.0 eq)

Step-by-Step Procedure:

-

System Preparation: In a flame-dried, nitrogen-purged 500 mL round-bottom flask equipped with a reflux condenser and an HCl scrubber, suspend anhydrous AlCl3 (1.5 eq) in neat trifluoromethylbenzene (10.0 eq).

-

Electrophile Generation: Cool the suspension to 0 °C using an ice bath. Add 7-chloroheptanoyl chloride (1.0 eq) dropwise over 30 minutes via an addition funnel.

-

Causality: Maintaining the internal temperature below 5 °C controls the initial exothermic complexation between the acid chloride and AlCl3 , preventing premature degradation of the aliphatic chain.

-

-

Thermal Activation: Gradually warm the reaction mixture to room temperature, then heat to reflux (approx. 102 °C) for 12–16 hours.

-

Causality: The deactivated nature of the arene requires high thermal energy to push the acylium ion past the activation barrier into the arenium ion state.

-

-

Quenching: Cool the mixture to 0 °C and carefully pour it over a vigorously stirred mixture of crushed ice and 1M HCl .

-

Causality: The acidic aqueous quench breaks the strong Lewis acid-ketone complex, liberating the free organic product and preventing the formation of insoluble aluminum hydroxide emulsions.

-

-

Extraction & Washing: Extract the aqueous layer with dichloromethane ( 3×100 mL). Wash the combined organic layers with saturated NaHCO3 (to remove residual acid) and brine.

-

Concentration: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude isomer mixture.

Method B: Superacid-Catalyzed Acylation (TfOH)

Superacids provide a highly ionizing, non-coordinating medium. Trifluoromethanesulfonic acid (TfOH) protonates the acid chloride to generate a "naked" acylium ion pair, which is vastly more electrophilic than the AlCl3 -complexed variant, allowing for milder reaction temperatures .

Reagents:

-

Trifluoromethylbenzene (5.0 eq)

-

7-Chloroheptanoyl chloride (1.0 eq)

-

Trifluoromethanesulfonic acid (TfOH) (3.0 eq)

Step-by-Step Procedure:

-

Reactor Setup: In a 250 mL PTFE-lined or Hastelloy reactor (glass is susceptible to etching over time with superacids), combine 7-chloroheptanoyl chloride (1.0 eq) and trifluoromethylbenzene (5.0 eq).

-

Superacid Addition: Cool the mixture to 0 °C. Slowly add TfOH (3.0 eq) dropwise via a syringe pump.

-

Reaction: Heat the stirred reaction mixture to 60 °C for 8 hours.

-

Causality: The enhanced electrophilicity of the acylium ion in TfOH allows for a lower reaction temperature compared to Method A, reducing the risk of aliphatic chain degradation.

-

-

Quenching: Carefully transfer the mixture into a vigorously stirred biphasic quench of ice-cold water and ethyl acetate.

-

Neutralization: Separate the organic layer and wash extensively with 2M NaOH until the aqueous phase remains strictly basic (pH > 9), ensuring complete removal of TfOH. Wash with brine, dry, and concentrate.

Workflow & Downstream Processing

Because both methods yield a mixture of meta (major) and para (minor) isomers, the workflow relies heavily on downstream purification to isolate the target 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane.

Workflow for the synthesis and isolation of the target para-isomer.

Quantitative Method Comparison

| Parameter | Method A ( AlCl3 Catalysis) | Method B (TfOH Superacid) |

| Operating Temperature | 102 °C (Reflux) | 60 °C |

| Reaction Time | 12 - 16 hours | 8 hours |

| Total Crude Yield | ~65% | ~78% |

| para-Isomer Selectivity | < 20% | ~ 25% |

| Scalability & Cost | High (Standard industrial setup) | Medium (Requires specialized reactors) |

| Waste Profile (E-factor) | High (Stoichiometric aluminum waste) | Low (Aqueous sulfate waste post-neutralization) |

In-Process Quality Control (IPQC) & Self-Validation

To ensure this protocol acts as a self-validating system, researchers must not proceed to purification blindly. The following IPQC hold points are mandatory:

-

Reaction Completion Check (GC-MS): At the 8-hour (Method B) or 12-hour (Method A) mark, pull a 0.1 mL aliquot, quench in 1 mL of saturated NaHCO3 , extract with 1 mL Hexane, and inject into a GC-MS.

-

Validation Metric: The disappearance of the 7-chloroheptanoyl chloride peak ( m/z 182) confirms complete electrophile consumption.

-

-

Isomer Ratio Quantification (Analytical HPLC): Run the crude organic extract on a Reverse Phase C18 column (Acetonitrile/Water gradient). The meta and para isomers will elute closely.

-

Validation Metric: Establish the exact meta:para ratio. If the para-isomer constitutes less than 15% of the total area, re-evaluate the reaction temperature profile, as excessive heating may be driving thermodynamic equilibration toward the meta state.

-

-

Preparative Isolation: Utilize Preparative HPLC to resolve the isomers. The target 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane is verified via 1H NMR (looking for the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring, distinct from the complex multiplet of the meta-isomer).

References

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. Available at:[Link]

-

16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . LibreTexts Chemistry. Available at: [Link]

-

Friedel-Crafts Acylation of Benzene . Chemguide. Available at: [Link]

-

Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) . Beilstein Journal of Organic Chemistry (via NCBI/NIH). Available at: [Link]

Catalytic reduction of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane to secondary alcohols

Application Note & Protocol

Topic: High-Fidelity Asymmetric Transfer Hydrogenation of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane for the Synthesis of Chiral Secondary Alcohols

Abstract

Chiral secondary alcohols are critical building blocks in the synthesis of high-value pharmaceuticals and agrochemicals.[1][2] The enantioselective reduction of prochiral ketones represents one of the most efficient methods for their preparation.[3][4] This document provides a detailed application guide for the catalytic reduction of 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane, a complex aryl ketone featuring both an electron-withdrawing trifluoromethyl group and a distal chloroalkane chain. The primary challenge lies in achieving high enantioselectivity at the carbonyl center while preserving the chloro-substituent, a common point of failure via side reactions. We present a robust protocol based on Asymmetric Transfer Hydrogenation (ATH) utilizing a Noyori-type ruthenium catalyst. This method offers exceptional chemoselectivity and stereocontrol under mild, operationally simple conditions, avoiding the need for high-pressure hydrogenation equipment.[5][6] This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing the corresponding enantioenriched 7-chloro-1-(4-(trifluoromethyl)phenyl)heptan-1-ol.

Introduction: The Strategic Importance of Asymmetric Ketone Reduction

The conversion of a prochiral ketone to a chiral secondary alcohol is a cornerstone transformation in modern organic synthesis. The resulting alcohol can serve as a versatile intermediate for further functionalization. The target substrate, 7-Chloro-1-oxo-1-(4-trifluoromethylphenyl)heptane, presents a trifecta of synthetic challenges:

-

Stereocontrol: The primary objective is to control the facial selectivity of hydride attack on the carbonyl to produce one enantiomer of the alcohol in high excess.

-

Chemoselectivity: The protocol must selectively reduce the ketone in the presence of two other potentially reducible functionalities: the aromatic ring and the C-Cl bond. Catalytic hydrogenation can, under certain conditions, lead to dehalogenation.[7]

-